molecular formula C29H30ClNO3 B11692789 Cyclohexyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclohexyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11692789
M. Wt: 476.0 g/mol
InChI Key: MTRQDPBTYNUEOB-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is notable for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyclohexanone with 4-chlorobenzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the recovery and reuse of solvents and catalysts are crucial for sustainable industrial practices .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Cyclohexyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit the activity of topoisomerase enzymes, thereby affecting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 4-(4-bromophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Cyclohexyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Cyclohexyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and specific reactivity compared to its analogs with different halogen substitutions .

Properties

Molecular Formula

C29H30ClNO3

Molecular Weight

476.0 g/mol

IUPAC Name

cyclohexyl 4-(4-chlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H30ClNO3/c1-18-26(29(33)34-23-10-6-3-7-11-23)27(20-12-14-22(30)15-13-20)28-24(31-18)16-21(17-25(28)32)19-8-4-2-5-9-19/h2,4-5,8-9,12-15,21,23,27,31H,3,6-7,10-11,16-17H2,1H3

InChI Key

MTRQDPBTYNUEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)OC5CCCCC5

Origin of Product

United States

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